COX-Independent Anti-Inflammatory Potency in Carrageenan Rat Paw Edema Model
Compounds in the 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate series, of which the target ethyl ester is a key member, demonstrated dose-dependent anti-inflammatory activity in the carrageenan-induced rat paw edema assay, achieving 1/2 to 1/3 the potency of indomethacin while completely lacking COX-1/COX-2 inhibitory activity in vitro [1].
| Evidence Dimension | Anti-inflammatory potency (in vivo) |
|---|---|
| Target Compound Data | Series potency: 1/2–1/3 × indomethacin (exact ED50 not reported for individual congeners) |
| Comparator Or Baseline | Indomethacin (reference COX-inhibiting NSAID) |
| Quantified Difference | 2- to 3-fold lower potency than indomethacin; zero COX inhibition |
| Conditions | Carrageenan-induced rat paw edema; in vitro COX enzyme inhibition assay |
Why This Matters
The complete absence of COX inhibition distinguishes this series from classical NSAIDs, enabling anti-inflammatory efficacy through a non-COX pathway that avoids the gastrointestinal and cardiovascular liabilities of COX inhibitors.
- [1] Laneri S, Sacchi A, Gallitelli M, Arena F, Luraschi E, Abignente E, Filippelli W, Rossi F. Research on heterocyclic compounds — Part XXXIX. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic derivatives: Synthesis and antiinflammatory activity. Eur J Med Chem. 1998;33(3):163-170. View Source
